molecular formula C26H16Cl2N2O3 B15017776 (2E)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide

(2E)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide

Cat. No.: B15017776
M. Wt: 475.3 g/mol
InChI Key: AXRFLCQPLTZDNS-ZRDIBKRKSA-N
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Description

The compound (2E)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide is a synthetic organic molecule that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzoxazole ring, a phenyl group, and a furan ring, all connected through a prop-2-enamide linkage. The presence of chlorine atoms in the benzoxazole ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazole Ring: This step involves the cyclization of 2-amino-4,6-dichlorophenol with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Phenyl Group: The benzoxazole intermediate is then reacted with a phenyl halide in the presence of a palladium catalyst to form the phenyl-substituted benzoxazole.

    Formation of the Furan Ring: The phenyl-substituted benzoxazole is further reacted with a furan derivative under basic conditions to form the furan-substituted benzoxazole.

    Formation of the Prop-2-enamide Linkage: Finally, the furan-substituted benzoxazole is reacted with an appropriate acrylamide derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms in the benzoxazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

(2E)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of (2E)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Modulate Receptors: Interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Induce Apoptosis: Trigger programmed cell death (apoptosis) in certain cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

(2E)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide: can be compared with other similar compounds, such as:

    (2E)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylthiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.

    (2E)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylpyrrole-2-yl)prop-2-enamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C26H16Cl2N2O3

Molecular Weight

475.3 g/mol

IUPAC Name

(E)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide

InChI

InChI=1S/C26H16Cl2N2O3/c27-18-14-21(28)25-22(15-18)30-26(33-25)17-7-4-8-19(13-17)29-24(31)12-10-20-9-11-23(32-20)16-5-2-1-3-6-16/h1-15H,(H,29,31)/b12-10+

InChI Key

AXRFLCQPLTZDNS-ZRDIBKRKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C(=CC(=C5)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C(=CC(=C5)Cl)Cl

Origin of Product

United States

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